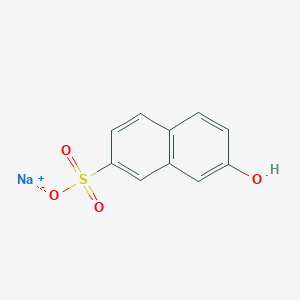
2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt is a useful research compound. Its molecular formula is C10H8NaO4S and its molecular weight is 247.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Biochemical Pathways
Sodium 2-Naphthol-7-sulfonate has been used in the preparation of a fluorescent bis-naphthol derivative of allysine, a key intermediate in the cross-linking of collagen or elastin monomers . This suggests that it may play a role in the biochemical pathways related to tissue remodeling.
生物活性
2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt (CAS Number: 135-55-7), is an organic compound that belongs to the class of naphthalene sulfonates. This compound is notable for its diverse applications in laboratory settings and its potential biological activities. The following sections detail its chemical properties, biological activities, mechanisms of action, and relevant case studies.
This compound has the following characteristics:
- Molecular Formula : C₁₀H₉NaO₃S
- Molecular Weight : 208.24 g/mol
- IUPAC Name : Sodium 2-naphthol-7-sulfonate
- Physical State : Solid, typically a white to light yellow powder
- Solubility : Soluble in water, making it suitable for various biological assays.
Antimicrobial Properties
Research indicates that 2-naphthalenesulfonic acid exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death .
Cytotoxicity and Cancer Research
The cytotoxic effects of 2-naphthalenesulfonic acid have been evaluated in several cancer cell lines. Studies show that it can induce apoptosis in human cancer cells by activating caspase pathways. For instance, a study reported a significant reduction in cell viability in MCF-7 breast cancer cells when treated with this compound .
The primary mechanism through which 2-naphthalenesulfonic acid exerts its biological effects involves the inhibition of specific enzymes and pathways. It has been shown to inhibit thrombin activity, which plays a crucial role in blood coagulation and inflammation processes. This inhibition can lead to reduced thrombus formation and may have implications for treating cardiovascular diseases .
Metabolism and Toxicology
2-Naphthalenesulfonic acid is not a naturally occurring metabolite; rather, it is found in individuals exposed to this compound or its derivatives. Its metabolic pathway primarily involves reduction by gut microflora or enzymatic cleavage within the liver. The predominant metabolites include naphthionic acid and other sulfonated derivatives .
Toxicological Profile
While the compound shows promise in therapeutic applications, its toxicological profile must be considered. In animal studies, it has been observed that high doses can lead to gastrointestinal irritation and potential organ toxicity. The LD50 for acute toxicity in rats is reported to be relatively high, indicating low acute toxicity under controlled conditions .
Case Studies
科学研究应用
Chemical Properties and Structure
The molecular formula of 2-naphthalenesulfonic acid, 7-hydroxy-, monosodium salt is C10H7NaO4S, with a molecular weight of approximately 246.22 g/mol. The compound features a naphthalene ring substituted with both a sulfonic acid group and a hydroxy group, which enhances its solubility in water and reactivity in various chemical processes.
Dye Precursor
One of the primary applications of this compound is as a precursor for the synthesis of azo dyes. Azo dyes are widely utilized in textiles and pigments due to their vibrant colors and stability. The compound can participate in diazotization reactions, leading to the formation of various azo compounds that exhibit different hues depending on the substituents involved.
Case Study: Azo Dye Synthesis
A study demonstrated the successful use of this compound in synthesizing Direct Red dyes. The reaction conditions were optimized for yield and purity, showcasing its effectiveness as a dye intermediate. The resulting azo dyes exhibited strong color properties suitable for commercial textile applications.
Fluorescent Probes
Research indicates that this compound can serve as a fluorescent probe in biological assays. Its ability to bind with proteins and other biomolecules allows for the visualization of cellular processes under fluorescence microscopy.
Antibacterial Properties
The compound has exhibited antibacterial activity against various pathogens, making it a candidate for further exploration in medicinal chemistry. In vitro studies have shown its potential efficacy against Gram-positive bacteria, suggesting possible applications in developing new antimicrobial agents.
Ecotoxicity Studies
The environmental impact of azo dyes derived from this compound has been evaluated through ecotoxicity studies. These assessments focus on the degradation products of azo compounds and their potential effects on aquatic ecosystems. Research indicates that while some derivatives are toxic, others may degrade into less harmful substances under specific environmental conditions .
属性
CAS 编号 |
135-55-7 |
|---|---|
分子式 |
C10H8NaO4S |
分子量 |
247.22 g/mol |
IUPAC 名称 |
sodium;7-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;/h1-6,11H,(H,12,13,14); |
InChI 键 |
ORDKAWZEDYAZMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
手性 SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)O.[Na] |
Key on ui other cas no. |
135-55-7 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















